N-ethyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
Pyrazoles, thiazoles and fused thiazoles have been reported to possess many biological activities . They have found numerous applications in fluorescent substances, dyes, agrochemicals, and more .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This reaction could be transformed into a variety of thiazolyl-pyrazole derivatives .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using computational studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are often analyzed using IR, 1 H-NMR, APT, and HRMS .Scientific Research Applications
Efficient Synthesis Techniques : A notable approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, offering a pathway to novel N-fused heterocyclic products with good to excellent yields (Ghaedi et al., 2015). This method highlights the chemical reactivity and potential for creating diverse molecular architectures.
Diverse Reaction Conditions : The synthesis of pyrazolo[3,4-b]pyridine derivatives can also be achieved under various conditions, leading to a wide range of substituted compounds. This includes the use of different reagents and reaction conditions to introduce various functional groups, further expanding the chemical space of these compounds (Harb et al., 2005).
Biological Evaluation : Some derivatives have been synthesized and evaluated for their biological activities, such as anticancer and anti-inflammatory properties. This underscores the potential medicinal and pharmacological applications of these compounds, making them valuable targets for further research (Rahmouni et al., 2016).
One-Pot Syntheses : Innovative one-pot synthesis methods have been developed, offering efficient routes to fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. These methods highlight the potential for streamlined synthesis processes, which are beneficial for large-scale production and further functionalization of these compounds (Shaabani et al., 2009).
Future Directions
properties
IUPAC Name |
N-ethyl-3-methyl-4-oxo-N,1-diphenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-25(16-10-6-4-7-11-16)22(28)18-14-23-21-19(20(18)27)15(2)24-26(21)17-12-8-5-9-13-17/h4-14H,3H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLREEIVLWMJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
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